molecular formula C17H22N2O3 B2443627 N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide CAS No. 2361748-63-0

N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide

Cat. No. B2443627
CAS RN: 2361748-63-0
M. Wt: 302.374
InChI Key: NDRMZDZPERRGGG-UHFFFAOYSA-N
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Description

N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2006 by researchers at the University of Florence, Italy. Since then, MMPIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide acts as a selective antagonist of the mGluR7 receptor, which is a member of the metabotropic glutamate receptor family. The mGluR7 receptor is primarily expressed in the central nervous system and plays a crucial role in regulating the release of glutamate, a neurotransmitter that is involved in various physiological and pathological processes. By blocking the mGluR7 receptor, this compound can modulate glutamate release and affect various downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of intracellular signaling pathways. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide in lab experiments is its selectivity for the mGluR7 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low potency, which can make it challenging to achieve the desired effects at lower concentrations.

Future Directions

There are several future directions for research on N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide, including:
1. Further studies on its potential therapeutic applications in various neurological and psychiatric disorders.
2. Development of more potent and selective mGluR7 antagonists.
3. Studies on the potential use of this compound in pain management and neuroprotection.
4. Investigation of the downstream signaling pathways affected by this compound.
5. Studies on the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a selective antagonist of the mGluR7 receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for research on this compound, including further studies on its therapeutic applications and the development of more potent and selective mGluR7 antagonists.

Synthesis Methods

The synthesis of N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide involves several steps, including the condensation of 3-(methoxymethyl)-3-methylpyrrolidine-1-carboxylic acid with 4-bromobenzoyl chloride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the coupling of the resulting alcohol with prop-2-enoyl chloride. The overall yield of the synthesis is around 25%.

Scientific Research Applications

N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has also been studied for its potential use in pain management and neuroprotection.

properties

IUPAC Name

N-[4-[3-(methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-15(20)18-14-7-5-13(6-8-14)16(21)19-10-9-17(2,11-19)12-22-3/h4-8H,1,9-12H2,2-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRMZDZPERRGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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